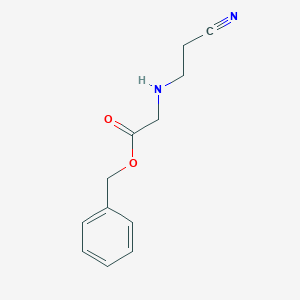

Benzyl (2-cyanoethyl)glycinate

CAS No.:

Cat. No.: VC17199883

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O2 |

|---|---|

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | benzyl 2-(2-cyanoethylamino)acetate |

| Standard InChI | InChI=1S/C12H14N2O2/c13-7-4-8-14-9-12(15)16-10-11-5-2-1-3-6-11/h1-3,5-6,14H,4,8-10H2 |

| Standard InChI Key | RFNPASBNQYZYCS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CNCCC#N |

Introduction

Chemical Structure and Functional Properties

Benzyl (2-cyanoethyl)glycinate belongs to the class of N-substituted glycine esters, where the nitrogen atom is modified with a benzyl group and a cyanoethyl side chain. The benzyl moiety provides steric protection and stability under acidic conditions, while the cyanoethyl group introduces electron-withdrawing character, enhancing the compound’s electrophilicity. This dual functionality allows the molecule to act as a versatile synthon in multi-step organic syntheses .

The glycine backbone retains its amino acid properties, enabling integration into peptide-like structures. The ester group at the carboxyl terminus facilitates solubility in organic solvents and participation in esterification or transesterification reactions. Comparative analysis with related glycine derivatives highlights its distinct reactivity profile (Table 1).

Table 1: Structural and Functional Comparison of Glycine Derivatives

| Compound | Key Functional Groups | Unique Reactivity |

|---|---|---|

| Benzyl glycinate | Benzyl, ester | Limited to single protection; moderate electrophilicity |

| tert-Butyl glycinate | tert-Butyl, ester | Base-labile protection; suited for orthogonal deprotection strategies |

| Benzyl (2-cyanoethyl)glycinate | Benzyl, cyanoethyl, ester | Enhanced electrophilicity for nucleophilic substitutions; dual protection capacity |

Synthesis and Reaction Pathways

Alkylation and Protection Strategies

The synthesis of benzyl (2-cyanoethyl)glycinate typically involves sequential alkylation of glycine’s nitrogen atom. A patented methodology for analogous compounds begins with alkylation at the N9 position of purine derivatives using acetate esters, followed by carbamate protection of exocyclic amino groups . For benzyl (2-cyanoethyl)glycinate, this approach could involve:

-

N-Alkylation: Reaction of glycine ethyl ester with benzyl bromide and acrylonitrile under basic conditions to introduce the benzyl and cyanoethyl groups.

-

Carbamate Formation: Treatment with phosgene or triphosgene to generate an isocyanate intermediate, which is subsequently quenched with alcohols to form stable carbamates .

Critical reaction parameters include anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and stoichiometric precision to minimize side reactions such as over-alkylation or hydrolysis.

Organocatalytic Applications

Phosphine-catalyzed Michael additions represent another key synthetic route. In a study optimizing reactions of N-arylidene-α-amino esters, tris(4-methoxyphenyl)phosphine (TMPP) emerged as an effective catalyst for conjugating glycine derivatives with electron-deficient alkenes . For benzyl (2-cyanoethyl)glycinate, slow addition of methyl acrylate (60 minutes) and 10 mol% TMPP yielded Michael adducts with >90% purity without chromatography . This method’s scalability and mild conditions make it ideal for constructing glutamate surrogates and pyroglutamate precursors.

Applications in Peptide Nucleic Acid (PNA) Synthesis

Benzyl (2-cyanoethyl)glycinate plays a pivotal role in synthesizing PNAs—artificial polymers that mimic DNA but exhibit superior thermal stability and nuclease resistance. The compound’s carbamate-protected amino group and free carboxylic acid enable orthogonal protection strategies essential for solid-phase PNA assembly . Key steps include:

-

Backbone Functionalization: Coupling the carbamate-protected glycine derivative to N-(2-aminoethyl)-glycine ethyl ester.

-

Deprotection and Chain Elongation: Selective removal of the benzyl group via hydrogenolysis, followed by iterative coupling cycles to build oligonucleotide analogs .

This methodology has been validated for guanine-rich PNA sequences, where the cyanoethyl group prevents undesired side reactions during phosphoramidite-based synthesis .

Role in Organocatalytic Reaction Systems

The compound’s electron-deficient cyanoethyl group enhances its reactivity in phosphine-catalyzed transformations. For instance, in Michael additions with acrylic substrates, benzyl (2-cyanoethyl)glycinate undergoes conjugate addition to yield γ-amino esters—precursors to non-proteinogenic amino acids . Optimized conditions (Table 2) demonstrate the impact of catalyst choice and addition rates on product purity.

Table 2: Optimization of Phosphine-Catalyzed Michael Additions

| Catalyst | Addition Time (min) | Yield (%) | Major Byproduct |

|---|---|---|---|

| Triphenylphosphine | 60 | 35 | Cycloadducts |

| TMPP | 60 | 92 | None |

| Dppe | 120 | 68 | Imidazolidine |

Comparative Analysis with Related Glycine Derivatives

Benzyl (2-cyanoethyl)glycinate outperforms simpler glycine esters in multi-step syntheses due to its orthogonal protection capacity. For example, while tert-butyl glycinate requires harsh acidic conditions for deprotection, the benzyl and cyanoethyl groups in this compound can be selectively removed under mild reductive or basic conditions, respectively . This flexibility is critical in synthesizing sensitive biomolecules like PNAs and peptide-drug conjugates.

Future Perspectives

Ongoing research aims to expand the compound’s utility in CRISPR-Cas9 guide RNA analogs and targeted drug delivery systems. Innovations in photocatalytic deprotection and flow chemistry could further streamline its integration into automated synthesis platforms. Additionally, computational studies exploring its electronic profile may unveil new reactivities for C–H functionalization and asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume